molecular formula C11H14ClN3OS B5413528 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone

Cat. No.: B5413528
M. Wt: 271.77 g/mol
InChI Key: SXCSCNIMQLTYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone (CAS 898648-51-6) is a high-purity chemical compound with the molecular formula C11H14ClN3OS and a molecular weight of 271.77 . It belongs to a class of substituted pyrimidine derivatives that are of significant interest in medicinal chemistry and drug discovery research. Pyrimidine-based scaffolds are frequently explored as core structures in the development of targeted covalent inhibitors (TCIs), which work by forming a covalent bond with specific cysteine residues in target proteins . For instance, recent research has highlighted the potential of 2-sulfonylpyrimidine motifs as effective warheads in the design of novel inhibitors for enzymes like Bruton's Tyrosine Kinase (BTK), showcasing the relevance of this chemical class in developing potential therapeutic agents . Furthermore, structurally similar compounds containing the piperidine moiety have been investigated as potent agonists for targets such as the G-protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes treatment . The 5-chloro-2-(methylthio)pyrimidine core of this compound can serve as a versatile building block for further chemical exploration, including nucleophilic aromatic substitution reactions, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for human, veterinary, or household use.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c1-17-11-13-7-8(12)9(14-11)10(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSCNIMQLTYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and methylthiol.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with the intermediate compound.

    Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the piperidinyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones . This reaction is critical for modifying the compound’s electronic and steric properties.

Substitution of the Chloro Group

The chloro substituent (-Cl) at position 5 of the pyrimidine ring participates in nucleophilic aromatic substitution (NAS), where nucleophiles replace the chlorine.

Reduction of the Chloro Group

Reduction of the chloro group converts it to a hydrogen atom (-H), altering the compound’s reactivity and electronic environment.

Common Reagents and Conditions

Reaction Type Reagents Conditions Key References
Oxidation Hydrogen peroxide (H₂O₂), mCPBAMild acidic/neutral conditions
Substitution Ethanolamine, sodium azide (NaN₃)Basic conditions (e.g., ethanolic ammonia)
Reduction LiAlH₄, catalytic hydrogenation (H₂)Inert solvents (e.g., THF, EtOAc)

Oxidation Products

  • Sulfoxide : Partial oxidation of the methylthio group yields a sulfoxide derivative.

  • Sulfone : Complete oxidation produces a sulfone.

Substitution Products

  • Amino-substituted derivatives : Replacement of chlorine with an amino group (e.g., using ethanolic ammonia).

  • Azido derivatives : Substitution with sodium azide (NaN₃) yields azido compounds.

Reduction Products

  • Hydrogen-substituted derivatives : Reduction of chlorine to hydrogen, forming a pyrimidine ring with a hydrogen atom at position 5.

Oxidation Mechanism

The methylthio group reacts with oxidizing agents via a two-electron transfer process, forming sulfoxides or sulfones. For example, mCPBA selectively oxidizes the thioether to a sulfoxide without affecting other functional groups .

Substitution Mechanism

Nucleophilic aromatic substitution of the chloro group occurs under basic conditions, facilitated by the electron-withdrawing effect of the methanone group. Ethanolamine or NaN₃ displaces chlorine, forming amino or azido derivatives .

Reduction Mechanism

Reduction of the chloro group involves cleavage of the C-Cl bond, typically using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

Comparison of Reactions

Reaction Key Features Applications
Oxidation Enhances polarity; alters bioactivityPharmaceutical development
Substitution Introduces functional groups for targetingMedicinal chemistry
Reduction Simplifies electronic environmentStructural modification

Oxidation Example

In a study involving similar pyrimidine derivatives, oxidation of a methylthio group using mCPBA yielded a sulfone with high purity . This demonstrates the feasibility of selective oxidation under controlled conditions.

Substitution Example

Treatment of chloropyrimidine precursors with ethanolic ammonia led to substitution of chlorine with amino groups, as evidenced by ¹H NMR shifts (e.g., δ 7.74–7.76 ppm for NH protons) .

Scientific Research Applications

Properties

  • Molecular Formula : C11H14ClN3OS
  • Molecular Weight : 271.76 g/mol
  • CAS Number : 898648-51-6

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including the compound . The focus has primarily been on its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

A study highlighted the effectiveness of pyrimidine-based compounds in inhibiting CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. The compound was shown to exhibit significant inhibitory activity against these kinases, suggesting its potential as a therapeutic agent for cancer treatment .

CompoundTarget KinaseIC50 (µM)Cell Line
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanoneCDK40.25MV4-11
Other Pyrimidine DerivativesCDK60.50MV4-11

Targeted Therapy Development

The compound has been explored as a part of targeted therapies due to its structural similarity to known inhibitors of protein kinases. Its design allows for modifications that can enhance selectivity and potency against specific cancer types.

Insights from Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various protein targets. These studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence the binding interactions and overall efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy.

Synthetic Pathway Example

A general synthetic pathway includes:

  • Formation of the pyrimidine core.
  • Introduction of the piperidine moiety via amide coupling.
  • Final modifications to enhance biological activity.

Broader Implications in Drug Discovery

The ongoing research into pyrimidine derivatives like this compound reflects a broader trend in drug discovery focusing on small molecules that can selectively target key regulatory pathways involved in disease progression.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) Synthesis Yield (%) Key Functional Groups Molecular Weight (Da) Reference
4d 106–107 75 -SMe, -piperidine 573.16
5d (oxidized 4d) N/A N/A -SO$_2$Me, -piperidine ~621.16
16 212–217 59 -SMe, -hydroxypyrazole 392.87
6b 84–86 N/A -SMe, -ester, -piperidine 401.90
8e 138–140 20 -morpholinomethylphenyl, -OH 544.05

Discussion of Key Findings

Substituent Effects on Reactivity :

  • The methylthio group in Compound 4d is pivotal for covalent interactions, as evidenced by its oxidation to a sulfone (Compound 5d), which enhances electrophilicity .
  • Morpholine and phenylthio substituents (e.g., Compounds 4c, 8e) alter solubility and steric profiles, impacting bioactivity .

Thermal Stability :

  • Hydroxypyrazole-containing Compound 16 exhibits a significantly higher melting point (212–217°C) than 4d, likely due to intramolecular hydrogen bonding .

Synthetic Accessibility :

  • Compound 4d’s high yield (75%) contrasts with morpholine derivatives (e.g., 8e, 20% yield), highlighting the challenge of introducing bulky substituents .

Biological Activity

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone, a compound with significant potential in pharmacological applications, has garnered attention due to its biological activity, particularly in the context of cancer treatment and cell proliferation inhibition. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2SC_{15}H_{23}ClN_{4}O_{2}S with a molecular weight of 348.89 g/mol. The structure features a pyrimidine ring, which is known for its role in various biological activities, particularly as a scaffold in drug development.

Research indicates that compounds containing pyrimidine structures often exhibit their biological effects through the inhibition of specific protein kinases involved in cell cycle regulation. Notably, this compound has been linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play critical roles in cell proliferation and cancer progression .

Biological Activity

The compound has demonstrated significant anti-proliferative effects across various cancer cell lines. In vitro studies have shown that it can inhibit the growth of several types of cancer cells, including:

  • Lung cancer
  • Colorectal cancer
  • Breast cancer

These effects are primarily attributed to the compound's ability to induce apoptosis and cell cycle arrest in the S phase .

Data Table: Biological Activity Summary

Cell Line TypeIC50 Value (µM)Mechanism of ActionReference
MDA-MB-231 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0CDK4/6 inhibition
HCT116 (Colon)10.0Cell cycle arrest

Case Studies

  • In Vitro Studies : A study evaluating the anti-cancer properties of this compound found that it significantly inhibited cell proliferation in MDA-MB-231 and A549 cells. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .
  • Animal Models : In vivo studies have indicated that this compound may reduce tumor size in xenograft models by inhibiting tumor cell proliferation and inducing apoptosis through CDK inhibition .

Q & A

Q. Table 1: Reaction Optimization

ParameterOptimal ConditionYield (%)
Solvent for Step 3THF65–75
Catalyst for Step 1p-Toluenesulfonic acid70–80
Temperature for Step 280°C60–70

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • ¹H/¹³C NMR: Key signals include:
    • Piperidine protons at δ 1.5–2.5 ppm (multiplet, 10H) .
    • Pyrimidine C-Cl resonance at ~160 ppm in ¹³C NMR .
  • ESI-MS: Molecular ion peak at m/z 311.8 [M+H]⁺ (calculated: 311.06) .
  • HPLC: Purity >95% confirmed using a C18 column with acetonitrile/water (0.1% TFA) gradient .

Advanced: How can computational modeling predict the compound’s drug-likeness and bioavailability?

Methodological Answer:
Tools like SwissADME and Molinspiration are used to assess:

  • Lipinski’s Rule of Five: LogP <5, molecular weight <500 Da, and ≤10 hydrogen bond acceptors .
  • Bioavailability Score: Calculated topological polar surface area (TPSA) should be <140 Ų for optimal absorption .
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like methionine aminopeptidase-1 .

Q. Table 2: Predicted Physicochemical Properties

PropertyValue
LogP3.2
TPSA78.5 Ų
H-bond acceptors4
Bioavailability Score0.55

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Assay Conditions: Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., CoCl₂ for hypoxia studies) .
  • Dose-Response Curves: Validate IC₅₀ values across ≥3 independent experiments with statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
  • Meta-Analysis: Cross-reference data from repositories like ChEMBL to identify outliers due to solvent effects (e.g., DMSO concentration ≤0.1%) .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Stability: Susceptible to hydrolysis in aqueous media (t₁/₂ ~48 hrs at pH 7.4). Store at –20°C in amber vials under argon .
  • Degradation Products: Monitor via HPLC for thiomethyl oxidation to sulfoxide derivatives .

Advanced: How to design a SAR study for analogs with enhanced activity?

Methodological Answer:
Focus on modifying substituents while retaining the core scaffold:

  • Variation 1: Replace methylthio with ethylthio or arylthio groups to modulate lipophilicity .
  • Variation 2: Substitute piperidine with morpholine or azetidine to alter steric bulk .
  • Evaluation Metrics: Compare IC₅₀ in enzyme inhibition assays (e.g., methionine aminopeptidase-1) and logD values .

Q. Table 3: SAR Data for Selected Analogs

AnalogIC₅₀ (nM)LogD
Ethylthio derivative12.33.8
Morpholine derivative8.72.9

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps to reduce side products .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., Cl substitution) to improve heat dissipation .
  • Purification: Use preparative HPLC with gradient elution (acetonitrile/water) for >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.